molecular formula C36H48CaN10O16P2 B12318933 Dibutyryl adenosine cyclophosphate calcium

Dibutyryl adenosine cyclophosphate calcium

Cat. No.: B12318933
M. Wt: 978.8 g/mol
InChI Key: DRYMTGFYEAYJQR-UHFFFAOYSA-N
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Description

Bucladesine (calcium salt), also known as Dibutyryl cyclic adenosine monophosphate calcium salt, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate (cAMP). It is a cell-permeable cAMP analog and a phosphodiesterase inhibitor. Bucladesine (calcium salt) is widely used in scientific research due to its ability to induce normal physiological responses in cells, making it a valuable tool for studying various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bucladesine (calcium salt) is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of adenosine monophosphate (AMP) with butyric anhydride to form Dibutyryl cyclic adenosine monophosphate. The calcium salt form is then obtained by reacting Dibutyryl cyclic adenosine monophosphate with calcium chloride under controlled conditions .

Industrial Production Methods

Industrial production of Bucladesine (calcium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Bucladesine (calcium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bucladesine (calcium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Bucladesine (calcium salt) exerts its effects by mimicking endogenous cyclic adenosine monophosphate (cAMP). It activates cAMP-dependent protein kinase (PKA), leading to the phosphorylation of various target proteins. This activation triggers a cascade of intracellular signaling events, resulting in diverse physiological responses. The primary molecular targets include PKA and phosphodiesterases, which regulate cAMP levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bucladesine (calcium salt) is unique due to its high cell permeability and selective activation of cAMP-dependent protein kinase (PKA). Its ability to mimic endogenous cAMP and induce physiological responses makes it a valuable tool in research, particularly in studies involving cyclic nucleotide signaling pathways .

Properties

InChI

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYMTGFYEAYJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48CaN10O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

978.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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